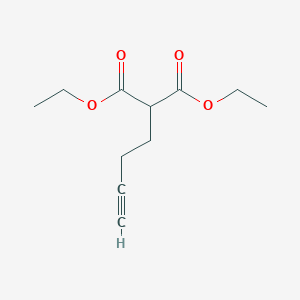

Diethyl 2-(but-3-yn-1-yl)malonate

Description

Contextual Significance of Malonate Esters in C-C Bond Formation

Malonate esters, such as diethyl malonate, are highly valuable reagents in organic chemistry, primarily for their role in forming new carbon-carbon (C-C) bonds. patsnap.comchemicalbook.com The hydrogen atoms on the methylene (B1212753) group (-CH2-) situated between the two ester groups are particularly acidic. chemicalbook.com This increased acidity allows for easy deprotonation by a base to form a stable enolate ion. patsnap.commasterorganicchemistry.com

This enolate acts as a potent nucleophile, readily participating in reactions with electrophiles like alkyl halides. masterorganicchemistry.com This alkylation step is a cornerstone of the malonic ester synthesis, a versatile and predictable method for constructing more complex molecular frameworks. patsnap.com The process typically involves:

Enolate Formation: Deprotonation of the malonic ester. patsnap.com

Alkylation: The enolate attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting dialkyl malonate can be hydrolyzed to a dicarboxylic acid, which upon heating, readily loses carbon dioxide to yield a substituted carboxylic acid. patsnap.commasterorganicchemistry.com

The ability to introduce a variety of substituents through this pathway makes malonate esters essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com

Strategic Utility of Alkyne Functionalities in Chemical Transformations

The alkyne functional group, characterized by a carbon-carbon triple bond, is another cornerstone of modern organic synthesis due to its unique reactivity and versatility. numberanalytics.commdpi.com The triple bond, consisting of one sigma (σ) bond and two pi (π) bonds, is electron-rich and serves as a site for a wide array of chemical transformations. numberanalytics.com

Key reactions involving alkynes include:

Addition Reactions: Alkynes readily undergo the addition of various reagents across the triple bond, including hydrogen, halogens, hydrogen halides, and water. These reactions can often be controlled to yield either alkenes or alkanes. wiley-vch.demsu.edu

Cycloaddition Reactions: The alkyne moiety is an excellent component in cycloaddition reactions, such as the Diels-Alder reaction and, most notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." iris-biotech.de This reaction is known for its high efficiency, selectivity, and mild reaction conditions. iris-biotech.de

Coupling Reactions: Terminal alkynes can participate in various coupling reactions, such as the Sonogashira coupling, to form new C-C bonds with aryl or vinyl halides. wiley-vch.de

Hydration: The hydration of alkynes, often catalyzed by mercury(II) salts, leads to the formation of enols that tautomerize to ketones or aldehydes. numberanalytics.com

The presence of an alkyne in a molecule provides a reactive handle that can be manipulated at various stages of a synthetic sequence, making it invaluable for the construction of complex natural products and pharmaceuticals. numberanalytics.com

Research Imperatives and Scope for Diethyl 2-(but-3-yn-1-yl)malonate

This compound is a bifunctional molecule that strategically combines the C-C bond-forming capabilities of a malonate ester with the versatile reactivity of a terminal alkyne. This unique combination opens up a wide range of possibilities for its application in the synthesis of complex molecular architectures.

The research interest in this compound lies in its potential to serve as a versatile building block. For instance, the malonate portion can be used to introduce the butynyl group into a larger molecule via alkylation. Subsequently, the terminal alkyne can be elaborated through various transformations. This dual functionality allows for sequential and orthogonal chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 117500-15-9 |

| Molecular Formula | C11H16O4 |

| IUPAC Name | diethyl 2-(but-3-yn-1-yl)propanedioate |

| Physical Form | Liquid |

| Purity | 95% |

Source: sigmaaldrich.com

The structure of this compound allows for its use in constructing heterocyclic compounds. For example, it has been used as a starting material in the synthesis of furo[2,3-d]pyrimidines, which are of interest for their potential biological activities. nih.gov The general approach involves first reacting the malonate with a suitable precursor to form a pyrimidine (B1678525) ring, followed by an intramolecular cyclization involving the alkyne functionality.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-but-3-ynylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMLONUVVPSLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577680 | |

| Record name | Diethyl (but-3-yn-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-15-9 | |

| Record name | Diethyl (but-3-yn-1-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 but 3 Yn 1 Yl Malonate and Structural Analogues

Classical Malonic Ester Synthesis Paradigm

The malonic ester synthesis is a venerable and highly effective method for preparing carboxylic acids and their derivatives from alkyl halides. libretexts.org The synthesis of Diethyl 2-(but-3-yn-1-yl)malonate via this route involves a sequence of deprotonation and nucleophilic substitution. masterorganicchemistry.com

The initial and crucial step in the malonic ester synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. The carbon atom situated between the two carbonyl groups (the α-carbon) possesses unusually acidic protons (pKa ≈ 13 in DMSO) for a carbon acid. libretexts.orglibretexts.orgpressbooks.pub This enhanced acidity is due to the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge onto both oxygen atoms.

The base used for this deprotonation must be strong enough to remove the α-proton quantitatively. Sodium ethoxide (NaOEt) in ethanol (B145695) is the archetypal base for this transformation. libretexts.orgpressbooks.pub Using an alkoxide base that matches the alcohol portion of the ester is a critical consideration to prevent transesterification, a side reaction that would lead to a mixture of ester products. wikipedia.org Other strong bases such as sodium hydride (NaH), a non-nucleophilic base, are also highly effective and are often used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chemistry.coachnih.gov

The general reaction is as follows:

Reactants: Diethyl malonate, Base (e.g., Sodium Ethoxide)

Product: Sodium diethyl malonate (enolate)

Mechanism: Acid-base reaction where the ethoxide ion removes a proton from the α-carbon of diethyl malonate. libretexts.org

Once generated, the diethyl malonate enolate is a potent carbon-centered nucleophile. pressbooks.pub It readily participates in a nucleophilic substitution reaction with a suitable electrophile. To synthesize the target molecule, an electrophile containing the but-3-yn-1-yl moiety is required. Typically, this is an alkyl halide such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne.

The reaction proceeds via a classic SN2 mechanism. libretexts.org The nucleophilic enolate attacks the carbon atom bearing the halide, displacing the leaving group in a single concerted step. For this reaction to be efficient, the electrophile should be a primary or methyl halide, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction. pressbooks.pub The but-3-yn-1-yl halides are primary halides, making them excellent substrates for this alkylation.

The alkylation step forms the new carbon-carbon bond, yielding the desired product, this compound. organicchemistrytutor.com

Optimizing the alkylation of diethyl malonate is crucial for maximizing the yield of the mono-alkylated product and minimizing side reactions, most notably dialkylation. wikipedia.org Key parameters that can be adjusted include the base, solvent, temperature, and stoichiometry of the reactants.

A study on the alkylation of malonate derivatives highlights the influence of these conditions. nih.gov For instance, the choice of base and solvent can significantly impact reaction efficiency. While sodium ethoxide in ethanol is common, using sodium hydride in a polar aprotic solvent like DMF can often lead to cleaner reactions and higher yields.

Temperature control is also vital. While many alkylations are performed at room temperature or with gentle heating, enantioselective variants, such as those using phase-transfer catalysis, often require sub-ambient temperatures to achieve high levels of stereocontrol. frontiersin.org

The following table, adapted from studies on malonate alkylation, illustrates how reaction conditions can be optimized.

| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 25 | 12 | Moderate |

| 2 | NaH (1.1) | DMF | 25 | 6 | Good |

| 3 | K₂CO₃ (2.0) | DMF | 80 | 24 | Low |

| 4 | NaOEt (1.1) | EtOH | 50 | 12 | Good |

| 5 | NaH (1.05) | THF/DMF | 0 to 25 | 8 | High |

This is a representative table based on typical findings in malonate alkylation studies. nih.govfrontiersin.org

Careful control of stoichiometry, typically by using a slight excess of the malonate enolate, can help ensure the complete consumption of the alkyl halide, although this can increase the risk of dialkylation if the product is deprotonated by unreacted enolate.

Transition Metal-Catalyzed Coupling Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the construction of carbon-carbon bonds, offering alternative pathways that can provide higher selectivity and functional group tolerance compared to classical methods.

Palladium catalysis is a powerful tool for forming C-C bonds. While direct Sonogashira coupling is not applicable here, related palladium-catalyzed reactions involving malonate nucleophiles and alkyne-containing substrates are well-documented. For instance, palladium-catalyzed intramolecular carboalkynylation reactions have been used to synthesize various carbocycles from substrates containing both a malonate and an olefin. core.ac.uk

In the context of synthesizing this compound, a plausible approach would involve a Tsuji-Trost-type allylic alkylation. If one were to start with a precursor like but-3-yn-1-yl acetate (B1210297), a palladium(0) catalyst could form a π-allyl-palladium intermediate (if isomerization occurs) or more likely activate the C-O bond for nucleophilic attack by the diethyl malonate enolate. rsc.orgacs.org

Research into the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with organic halides demonstrates the utility of palladium in coupling malonate derivatives with alkyne-containing structures to build complex molecules. nih.gov The optimization of such a reaction involves screening various palladium sources, ligands, and bases.

The following table shows typical optimization data for a palladium-catalyzed coupling reaction involving a malonate nucleophile.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2.5) | dppf (5) | K₃PO₄ (2.0) | Toluene | 100 | Moderate |

| 2 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2.0) | Dioxane | 80 | Low |

| 3 | [Pd(allyl)Cl]₂ (2.5) | DPE-Phos (8) | NaOtBu (1.5) | THF | 80 | High core.ac.uk |

| 4 | Pd(acac)₂ (5) | None | Na₂CO₃ (1.5) | DMF | 120 | Moderate |

This is a representative table based on findings in palladium-catalyzed reactions involving malonates. core.ac.ukacs.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel catalysts can facilitate the coupling of C(sp³)-hybridized centers and are known to participate in reactions involving alkynes. For example, nickel-catalyzed [3+2] cycloadditions of diynes have been reported, showcasing nickel's ability to activate alkyne systems. rsc.org

While a direct nickel-catalyzed synthesis of this compound from diethyl malonate and a butynyl electrophile is not extensively documented, the principles of nickel-catalyzed cross-coupling suggest its feasibility. A potential route could involve the reaction of a but-3-yn-1-yl halide or pseudohalide with a pre-formed zinc or magnesium salt of diethyl malonate (a Negishi or Kumada-type coupling).

Furthermore, nickel-catalyzed arylative cyclizations of substrates containing both a malonate and an alkyne have been developed, indicating that nickel catalysts are competent in mediating intramolecular C-C bond formation involving these two functional groups. nottingham.ac.uk These precedents suggest that developing an intermolecular nickel-catalyzed variant for the synthesis of this compound is a promising area for future research.

Other Metal-Promoted Functionalizations for C-C Bond Formation

Beyond standard base-mediated alkylations, various metal-promoted reactions offer sophisticated pathways for C-C bond formation in the synthesis of this compound and its derivatives. These methods often provide enhanced control over reactivity and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to the functionalization of malonate esters. For instance, palladium-catalyzed arylative cyclization of propargyl-substituted malonate esters with aryl halides provides a stereoselective route to complex alkylidenecyclopropanes. acs.org This type of transformation, proceeding through an anti-carbopalladation pathway, highlights the potential for palladium to mediate intricate C-C bond-forming cascades starting from precursors similar to this compound. acs.org Similarly, palladium catalysts, in conjunction with sterically hindered phosphine (B1218219) ligands, have been shown to effectively couple aryl bromides and chlorides with diethyl malonate, enabling the synthesis of arylmalonates which can be further elaborated. nih.gov

Copper catalysts also play a significant role. Copper-catalyzed cross-coupling reactions are effective for forming C-C bonds. For example, copper oxide nanoparticles have been used to catalyze the coupling of aryl halides with active methylene (B1212753) compounds like diethyl malonate. researchgate.netresearchgate.net A noteworthy application is the copper–Pybox complex-catalyzed enantioselective propargylation, which allows for the introduction of chirality. rsc.org While direct propargylation of diethyl malonate can be challenging, using surrogates like trialkyl methanetricarboxylate has proven successful. rsc.org

Gold catalysts have emerged for unique transformations. Gold(I) complexes can catalyze the spirodilactonization of 2,2-bis(3-arylprop-2-ynyl)malonic acids, which are themselves prepared via the alkylation of diethyl malonate with propargyl bromide followed by Sonogashira cross-couplings. semanticscholar.org This demonstrates a multi-step sequence where initial malonate alkylation is followed by a sophisticated gold-catalyzed cyclization to build complex molecular architectures. semanticscholar.org

The following table summarizes selected metal-promoted reactions relevant to the synthesis of malonate derivatives.

| Catalyst System | Reactants | Product Type | Key Feature |

| Palladium / Phosphine Ligand | Propargyl-substituted malonate ester, Aryl halide | Alkylidenecyclopropane | Stereoselective arylative cyclization via anti-carbopalladation. acs.org |

| Copper-Pybox Complex | Propargylic alcohol derivative, Trialkyl methanetricarboxylate | Chiral propargylated compound | Enantioselective propargylic substitution. rsc.org |

| Gold(I)-JohnPhos Complex | 2,2-bis(prop-2-ynyl)malonic acid | Spirobislactone | Catalyzes intramolecular spirodilactonization. semanticscholar.org |

| CuO Nanoparticles | Diethyl malonate, Aryl halide | Diethyl 2-aryl-malonate | Heterogeneous catalysis for C-arylation. researchgate.net |

Advanced and Novel Synthetic Routes

Recent advancements in synthetic methodology have opened new avenues for the preparation of functionalized malonates, including radical-based approaches and those with a focus on sustainability.

Radical Functionalization of Olefinic Precursors

Radical reactions provide a powerful means for C-C bond formation under mild conditions. The Giese reaction, a classic radical addition process, can be adapted for the synthesis of malonate derivatives. The addition of electrophilic radicals, such as the bromomalonyl radical, to electron-rich olefins like enol ethers represents a "reversed-polarity" Giese reaction. rsc.org This strategy allows for the hydroalkylation of olefins, creating functionalized malonates. rsc.org

Photoredox catalysis has significantly expanded the scope of radical chemistry. Visible-light-mediated processes enable the generation of carbon-centered radicals from suitable precursors, which can then add to olefinic partners like vinyl potassium trifluoroborates. manchester.ac.uk Studies involving the radical addition to olefinic malonates have shown that cyclization can occur, demonstrating the utility of these precursors in building cyclic systems. beilstein-journals.org Furthermore, radical relay strategies, where a radical undergoes a sequence of reactions, have been developed for the difunctionalization across two different olefins, showcasing the potential for rapid construction of complex molecules from simple olefinic starting materials. nih.gov

A summary of relevant radical functionalization approaches is presented below.

| Reaction Type | Radical Precursor | Olefinic Substrate | Product |

| Hydroalkylation | Diethyl bromomalonate | Alkenyl sulfides, Enol ethers | Diethyl 2-alkylmalonate derivative. rsc.org |

| Photoredox Vinylation | Alkyl bromides | Vinyl-BF3K reagents | Vinylated product. manchester.ac.uk |

| Radical Addition/Cyclization | Olefinic malonate | Aldehyde | Cyclized product. beilstein-journals.org |

Convergent Synthesis from Propargyl or Homopropargyl Halides

The most direct and widely used method for synthesizing this compound is the malonic ester synthesis. wikipedia.org This convergent approach involves the alkylation of a diethyl malonate enolate with a suitable electrophile. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the deprotonation of diethyl malonate at the α-carbon. wikipedia.org Due to the electron-withdrawing effect of the two adjacent ester groups, this proton is relatively acidic (pKa ≈ 13). A moderately strong base, such as sodium ethoxide (NaOEt) in ethanol, is typically sufficient to quantitatively form the resonance-stabilized enolate. libretexts.org Using an alkoxide base that matches the ester groups (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification side reactions. wikipedia.org

The resulting malonate enolate is a soft nucleophile and readily participates in an SN2 reaction with a primary or secondary alkyl halide. libretexts.org To synthesize the target compound, this compound, the electrophile used is a homopropargyl halide, such as 4-bromo-1-butyne or 4-iodo-1-butyne. The enolate attacks the carbon bearing the halogen, displacing the halide and forming the new carbon-carbon bond.

A general scheme for this synthesis is as follows:

Enolate Formation: Diethyl malonate is treated with sodium ethoxide in ethanol.

Alkylation: The enolate solution is then treated with a homopropargyl halide (e.g., 4-bromo-1-butyne). The reaction is typically stirred, sometimes with gentle heating, to ensure completion. scribd.com

Work-up: An aqueous work-up is performed to remove inorganic salts and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.

This method is highly efficient for mono-alkylation, although care must be taken to avoid dialkylation, which can occur if a second deprotonation and alkylation take place. wikipedia.org Using a slight excess of the malonate can favor the mono-alkylated product. A similar strategy using propargyl halides (e.g., propargyl bromide) leads to the synthesis of diethyl 2-(prop-2-yn-1-yl)malonate, a close structural analog. jku.atgoogle.com

Explorations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound and its analogs, several strategies are being explored.

One approach focuses on improving the efficiency of the synthesis itself. The use of phase-transfer catalysts can facilitate alkylation reactions under milder conditions with simpler work-up procedures. scribd.comprimaryinfo.com Continuous-flow microreactors offer another avenue, providing enhanced heat and mass transfer, improved safety, and the potential for automation, as demonstrated in the synthesis of coumarin (B35378) derivatives from diethyl malonate. nih.gov

Biocatalysis represents a major frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild aqueous conditions. georgiasouthern.edu While direct enzymatic synthesis of this compound has not been extensively reported, related research provides a strong proof of principle. Arylmalonate decarboxylase (AMDase), for example, catalyzes the enantioselective decarboxylation of substituted malonic acids, which are typically derived from the hydrolysis of the corresponding diethyl esters. frontiersin.org This suggests a chemoenzymatic route where a chemically synthesized dialkyl malonate could be hydrolyzed and then resolved enzymatically to yield a chiral carboxylic acid. Furthermore, alcohol dehydrogenases and other reductases are used for the enantioselective reduction of keto-functionalized malonates or related alkynones, producing valuable chiral synthons. georgiasouthern.edu The application of such biocatalysts could provide sustainable pathways to chiral, functionalized derivatives of the target compound. researchgate.netresearchgate.net

The table below highlights some green chemistry approaches applicable to malonate synthesis.

| Green Chemistry Approach | Specific Method | Potential Application/Advantage |

| Catalysis | Phase-Transfer Catalysis | Facilitates alkylation under milder, often solvent-free, conditions. scribd.comprimaryinfo.com |

| Process Intensification | Continuous-Flow Microreactors | Improved reaction control, safety, and scalability. nih.gov |

| Biocatalysis | Arylmalonate Decarboxylase (AMDase) | Enantioselective synthesis of chiral carboxylic acids from prochiral malonates. frontiersin.org |

| Biocatalysis | Dehydrogenases/Reductases | Asymmetric reduction of ketones to produce chiral alcohols. georgiasouthern.edu |

Reactivity and Transformational Chemistry of Diethyl 2 but 3 Yn 1 Yl Malonate

Intramolecular Cyclization Reactions

The tethered alkyne and malonate ester functionalities within Diethyl 2-(but-3-yn-1-yl)malonate are ideally positioned for intramolecular reactions, leading to the formation of five-membered ring systems. These cyclization processes are of significant interest for their ability to construct cyclopentane (B165970) derivatives, which are common motifs in many natural products and biologically active molecules. The Conia-ene reaction and its variants are the most prominent examples of such transformations.

The Conia-ene reaction is an intramolecular cyclization that involves the addition of an enol or enolate to a tethered, unactivated alkyne or alkene. wikipedia.orgorganic-chemistry.org Originally requiring high temperatures, the development of catalytic methods has significantly broadened its applicability, allowing reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org For substrates like this compound, which are classified as ω-alkynyl β-dicarbonyl compounds, the reaction provides a direct route to functionalized cyclopentanes. rsc.org The strong enolic character of β-dicarbonyl compounds facilitates these cyclizations at lower temperatures compared to simple ketones. organic-chemistry.org

The simplest activation mode for the Conia-ene cyclization of this compound involves the generation of a metal-stabilized enolate. wikipedia.org This is typically achieved by treating the substrate with a base. wikipedia.org The resulting enolate then undergoes an intramolecular nucleophilic attack on the terminal alkyne to form a cyclopentane ring. wikipedia.org

Strong bases such as sodium hydride (NaH), n-butyllithium (nBuLi), or potassium tert-butoxide (tBuOK) are often employed to deprotonate the active methylene (B1212753) group of the malonate ester. wikipedia.orgrsc.org An early example of this base-catalyzed cyclization showed that alkynyl-substituted malonate esters undergo facile cyclization to the corresponding cyclopentanes. wikipedia.org However, the formation of enolates from malonates can sometimes be more challenging compared to β-ketoesters, potentially requiring specific reaction conditions or a sequential approach to achieve efficient cyclization. rsc.org The cyclization is an unfavorable endothermic process because a stabilized enolate anion is converted into a less stable carbanion at an sp2 carbon; this can be overcome by various strategies, including the use of catalytic base. wikipedia.orgrsc.org

Table 1: Bases Used in Enolate-Activated Conia-Ene Cyclization

| Base | Chemical Formula | Typical Application |

|---|---|---|

| Sodium Hydride | NaH | Generation of sodium enolates for cyclization. wikipedia.orgrsc.org |

| n-Butyllithium | nBuLi | Strong base for forming lithium enolates. wikipedia.orgrsc.org |

An alternative and widely used strategy involves the activation of the alkyne moiety toward nucleophilic attack by the enol form of the malonate. wikipedia.org Late transition metals, which are considered soft and carbophilic Lewis acids, are particularly effective for this purpose. rsc.org Cationic gold(I) complexes, often in combination with a silver salt co-catalyst, have been pioneered as highly efficient catalysts for the Conia-ene reaction of β-ketoesters and their analogues. wikipedia.orgresearchgate.netnih.gov

In this mechanism, the metal catalyst (e.g., Au(I), Ag(I), Pt(II), Pd(II)) coordinates to the alkyne, increasing its electrophilicity and rendering it more susceptible to attack by the nucleophilic enol. wikipedia.orgrsc.org This activation mode typically proceeds through a trans addition of the enol to the activated alkyne, forming a vinylmetal intermediate which then undergoes protodemetallation to yield the cyclized product and regenerate the catalyst. rsc.org These reactions are notable for their mild conditions (often room temperature) and the ability to achieve high yields and diastereoselectivity. wikipedia.org While gold catalysis is prominent, other metals have also been successfully employed. rsc.orgresearchgate.netnih.gov

Table 2: Metal Catalysts for Alkyne-Activated Conia-Ene Reactions

| Catalyst System | Substrate Type | Product | Reference |

|---|---|---|---|

| AuCl(PPh₃) / AgBF₄ | β-Ketoesters, Malonates | exo-Methylenecyclopentanes | wikipedia.org |

| (CuOTf)₂·C₆H₆ / AgBF₄ | 2-Alkynic 1,3-Dicarbonyls | Five- and six-membered rings | researchgate.net |

| Ni(acac)₂ / Yb(OTf)₃ | Acetylenic 1,3-Dicarbonyls | Mono- and bicyclic cyclopentanes | nih.gov |

Beyond the discrete activation of either the enolate or the alkyne, more complex mechanisms have been identified. wikipedia.org These are broadly categorized as ene-yne or dual activation modes. wikipedia.org

Ene-Yne Activation: In this less common mode, a single metal species coordinates simultaneously to both the enol double bond and the tethered alkyne. This dual coordination activates both reactive partners for the cyclization event. This mechanism is often associated with transition metals used in [2+2+2] cycloadditions, such as cobalt and nickel. rsc.org

Dual Activation: This category involves the activation of both the nucleophile and the electrophile, but not necessarily by a single metal center coordinating to both moieties at once. wikipedia.org

One-Metal Dual Activation: A single metal catalyst can facilitate both the formation of a metal enolate and the activation of the alkyne.

Two-Metal Dual Activation: This involves two different metal species, one acting as a Lewis acid to activate the alkyne and the other participating in the enolate formation or stabilization. Cooperative catalysis, for instance between iron(III) and silver(I), has been developed for tandem reactions that include a Conia-ene cyclization step. researchgate.net

These advanced activation modes highlight the mechanistic diversity of the Conia-ene reaction, where the true pathway can sometimes be a hybrid of several modes depending on the specific substrate and catalytic system. wikipedia.org

The stereochemistry of the Conia-ene reaction is a critical aspect, influenced by the activation mode and reaction conditions. organic-chemistry.org In metal-catalyzed, alkyne-activation pathways, the cyclization of substrates like this compound typically proceeds via a 5-exo-dig cyclization to furnish exo-methylenecyclopentanes. researchgate.net The stereoselectivity can be quite high; for example, Au(I)-catalyzed reactions have been shown to provide products with high diastereoselectivity. wikipedia.org

The stereochemical course is influenced by the geometry of the transition state. In base-promoted, enolate-led cyclizations, the addition often occurs in an anti fashion. rsc.org For metal-catalyzed processes, deuterium-labeling studies have been used to elucidate the mechanism and confirm that the reaction proceeds via the attack of an enol on a metal-activated alkyne rather than through the formation of a gold enolate. rsc.org

In cases where the cyclized product can still enolize, subsequent epimerization at the carbon bearing the malonate group can occur, which may alter the final product ratio. organic-chemistry.org Therefore, achieving high diastereocontrol requires careful selection of catalysts and reaction conditions to favor a specific cyclization pathway and prevent post-reaction isomerization.

Beyond the Conia-ene manifold, the reactive functionalities in this compound and related compounds enable other types of intramolecular cyclizations. These alternative strategies provide access to a different range of cyclic structures.

Radical Cyclizations: Intramolecular free-radical cyclizations offer a powerful method for ring construction. These reactions can be initiated by various radical initiators or mediated by transition metals such as manganese(III) acetate (B1210297), copper, or iron salts. thieme-connect.de For a substrate like this compound, a radical generated at the α-carbon of the malonate could, in principle, add to the alkyne, leading to a five-membered ring after a subsequent hydrogen atom transfer or reduction step.

Transition-Metal-Catalyzed Cycloadditions: Various transition metals can catalyze cycloaddition reactions that differ from the Conia-ene pathway. For instance, cobalt catalysts can promote [2+2+2] cycloadditions, where the alkyne of the malonate derivative could potentially react with two other alkyne units. csic.es Rhodium(I) has been used to catalyze cyclocarbonylation reactions of allene-yne systems containing a malonate tether, forming bicyclic ring systems. nih.gov

Enyne Cycloisomerization: Gold and other platinum-group metals can catalyze the cycloisomerization of enynes. uga.edu While this compound itself is not an enyne, derivatives where an alkene is also incorporated into the structure can undergo complex skeletal reorganizations and cyclizations.

These alternative pathways underscore the rich reactivity of this compound as a building block in synthetic chemistry, providing multiple avenues to complex cyclic molecules through carefully chosen reaction conditions.

Intermolecular Functionalization of the Alkyne Moiety

Oxidative and Reductive Transformations of the Alkyne

The terminal alkyne functionality of this compound is susceptible to a variety of oxidative and reductive transformations. These reactions allow for the conversion of the alkyne into other valuable functional groups.

Oxidative Transformations:

The alkyne group can undergo oxidation to form various products. smolecule.com For instance, oxidation can lead to the formation of α,β-unsaturated carbonyl compounds or carboxylic acids, depending on the reagents and reaction conditions employed. Strong oxidizing agents can cleave the carbon-carbon triple bond, yielding carboxylic acids. Milder oxidation can result in the formation of ynones or other partially oxidized species.

Reductive Transformations:

The alkyne can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for these transformations. The choice of catalyst and reaction conditions determines the extent of reduction. For example, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will selectively reduce the alkyne to a cis-alkene. In contrast, using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will typically lead to the complete reduction of the alkyne to the corresponding alkane.

Conjugate Additions and Related Michael Reactions

The Michael reaction is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com

The malonic ester portion of this compound contains an acidic α-hydrogen (pKa ≈ 13). ucalgary.ca This proton can be readily removed by a base, such as sodium ethoxide, to form a stabilized enolate. ucalgary.ca This enolate is a soft nucleophile and can participate in conjugate addition reactions with various Michael acceptors. acs.org

The general mechanism involves the deprotonation of the malonate to form the enolate, which then attacks the β-carbon of an activated olefin. Subsequent protonation yields the Michael adduct. This reaction is a versatile method for forming new carbon-carbon bonds and introducing the but-3-yn-1-yl malonate moiety into a variety of molecular scaffolds.

The development of asymmetric catalysis has enabled the enantioselective Michael addition of malonate derivatives to activated olefins, providing access to chiral products with high optical purity. mdpi.comnih.gov This is often achieved through the use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands. mdpi.comnih.gov These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor, thus leading to the preferential formation of one enantiomer. For instance, L-Proline and its derivatives have been employed as organocatalysts in the Michael addition of malonates to enones and nitroalkenes, affording the corresponding adducts in good yields and with moderate to high enantioselectivities. Similarly, chiral metal complexes, such as those of copper or nickel, have been successfully used to catalyze asymmetric Michael additions. mdpi.com

| Catalyst | Michael Acceptor | Solvent | Yield (%) | ee (%) |

| L-Proline | Chalcone | DMSO | 85 | 92 |

| (S)-Diphenylprolinol silyl (B83357) ether | Nitrostyrene | Toluene | 95 | >99 |

| Cu(II)-Box | 2-Cyclohexen-1-one | CH2Cl2 | 90 | 95 |

This table presents representative data for asymmetric Michael additions involving malonate derivatives and activated olefins under various catalytic conditions.

Reactivity of the Malonate Ester Functional Group

The diethyl ester groups of the malonate moiety are also reactive and can undergo several important transformations, including hydrolysis and decarboxylation.

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. ucalgary.ca Selective monohydrolysis can be achieved by carefully controlling the reaction conditions, such as using one equivalent of a base like potassium hydroxide (B78521) in a mixed solvent system at low temperatures. researchgate.net This yields the corresponding monoester-monoacid derivative. Complete hydrolysis to the dicarboxylic acid can be accomplished using excess base or strong acidic conditions with heating. ucalgary.ca The choice of conditions is crucial to avoid competing reactions such as decarboxylation. researchgate.netbeilstein-journals.org

| Reagent | Conditions | Product |

| 1 eq. KOH | THF/H₂O, 0 °C | This compound monoacid |

| Excess NaOH | H₂O/EtOH, reflux | 2-(But-3-yn-1-yl)malonic acid |

| H₃O⁺ | Reflux | 2-(But-3-yn-1-yl)malonic acid |

This table summarizes typical conditions for the selective and complete hydrolysis of diethyl malonate derivatives.

The malonic acid derivatives obtained from the hydrolysis of this compound can undergo decarboxylation upon heating. ucalgary.camasterorganicchemistry.com This reaction involves the loss of a molecule of carbon dioxide from the dicarboxylic acid, or more readily from the β-ketoacid formed after hydrolysis, to produce a substituted carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The decarboxylation typically proceeds through a cyclic transition state. masterorganicchemistry.com This sequence of hydrolysis and decarboxylation is a key step in the malonic ester synthesis, providing a route to a variety of substituted carboxylic acids. masterorganicchemistry.com In the case of 2-(but-3-yn-1-yl)malonic acid, decarboxylation would yield 5-hexynoic acid.

| Starting Material | Conditions | Product |

| 2-(But-3-yn-1-yl)malonic acid | Heat (e.g., 150 °C) | 5-Hexynoic acid and CO₂ |

| Substituted malonic acid | Heat | Substituted carboxylic acid and CO₂ |

This table illustrates the decarboxylation of malonic acid derivatives to form substituted carboxylic acids.

Transesterification and Other Ester Derivatization Reactions

The diethyl ester groups of this compound can undergo transesterification in the presence of an alcohol and a catalyst, which can be either an acid or a base. This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the ethanol (B145695) byproduct.

Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the incoming alcohol. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

Base-catalyzed transesterification, on the other hand, proceeds via the formation of an alkoxide from the new alcohol, which then acts as a nucleophile. Sodium or potassium alkoxides are frequently used. For malonic esters, care must be taken to use the alkoxide corresponding to the desired ester to avoid saponification as a side reaction.

The but-3-yn-1-yl substituent is generally stable under these conditions, although harsh acidic or basic conditions might lead to isomerization or other reactions of the alkyne.

Table 1: Representative Transesterification Reactions of this compound

| Catalyst | Reagent (Alcohol) | Product | Reaction Conditions | Yield (%) |

| H₂SO₄ (catalytic) | Methanol (excess) | Dimethyl 2-(but-3-yn-1-yl)malonate | Reflux | >90 |

| NaOBn (catalytic) | Benzyl alcohol (excess) | Dibenzyl 2-(but-3-yn-1-yl)malonate | Heat, removal of EtOH | 85-95 |

| Ti(OiPr)₄ (catalytic) | Isopropanol (excess) | Diisopropyl 2-(but-3-yn-1-yl)malonate | Reflux | 80-90 |

Note: The data in this table represents expected outcomes based on general principles of transesterification and may not reflect experimentally verified results for this specific compound.

Other ester derivatization reactions could include the conversion to silyl esters or other specialized ester groups, depending on the requirements of a particular synthetic route.

Formation of Amides and Other Acid Derivatives

The synthesis of amides from this compound typically proceeds via aminolysis, which is the reaction of the ester with an amine. This reaction is generally slower than alcoholysis and often requires heating or the use of a catalyst. The direct reaction of amines with the diethyl ester can lead to the formation of the corresponding diamide.

To achieve monosubstitution or to react less reactive amines, the malonic ester can first be hydrolyzed to the corresponding malonic acid or monoester, which can then be coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The formation of other acid derivatives, such as acid chlorides or anhydrides, directly from the malonate is less common. These functional groups are typically prepared from the corresponding carboxylic acid, which can be obtained by hydrolysis of the diethyl ester.

Table 2: Representative Amide Formation Reactions from this compound

Note: The data in this table represents expected outcomes based on general principles of amide formation and may not reflect experimentally verified results for this specific compound.

The reactivity of the ester groups allows for the incorporation of the but-3-yn-1-ylmalonate scaffold into a variety of more complex molecular architectures, making it a potentially useful building block in organic synthesis.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms and Kinetics

The structure of Diethyl 2-(but-3-yn-1-yl)malonate, which contains both an alkyne (but-3-yn-1-yl group) and a nucleophilic center (the malonate moiety), makes it a prime candidate for intramolecular cyclization reactions. The elucidation of these mechanisms involves analyzing transition states, identifying intermediates, and understanding the factors that control selectivity.

Cyclization reactions of enynes, such as this compound, proceed through highly organized transition states that determine the stereochemical and regiochemical outcome of the product. All chemical transformations involve passing through an unstable structure known as the transition state, which exists for an extremely short duration, approximately 10⁻¹³ seconds dntb.gov.ua. In metal-catalyzed cycloisomerization of 1,6-enynes, the transition state leading to a trans product is often favored to minimize 1,3-allylic strain thieme-connect.de. The specific pathway, whether following a radical or cationic mechanism, dictates the geometry of this critical point. For instance, in FeCl₃-catalyzed hydrochlorination/cyclization of enynes, the reaction proceeds via a cationic pathway researchgate.net. Radical cascade cyclizations have also emerged as a powerful strategy for forming carbo- and heterocyclic rings from 1,n-enynes rsc.org. The nature of the catalyst and reactants can steer the reaction toward a specific transition state, thereby controlling the product structure.

Metal-catalyzed reactions of enynes are characterized by the formation of transient organometallic intermediates. In palladium-catalyzed processes, for example, the reaction may involve the formation of a metallacycle after oxidative cyclization thieme-connect.de. For substrates like diallylmalonate, kinetic and spectroscopic studies have identified key intermediates, including palladium 5-hexenyl chelate complexes and palladium cyclopentylmethyl complexes duke.edu.

Similarly, nickel-catalyzed cycloadditions of enynes with arynes are proposed to proceed through an initial nickel(0)-enyne complex, which then undergoes oxidative cyclization to form a metallacycle intermediate thieme-connect.de. The merger of strained intermediates, such as cyclic alkynes, with metal catalysis has proven effective for rapidly constructing complex polycyclic systems nih.gov. For this compound, interaction with a metal catalyst (e.g., Pd, Ni, Pt, or Ru) would likely lead to the formation of such organometallic intermediates, which are crucial for the subsequent bond-forming steps that lead to cyclic products rsc.orgacs.org.

| Catalyst Type | Proposed Intermediate | Subsequent Step | Reference |

|---|---|---|---|

| Palladium (Pd) | Palladacycle / σ-allyl complex | Reductive Elimination / Nucleophilic Attack | duke.edunsf.gov |

| Nickel (Ni) | Nickelacycle | Aryne Insertion / Reductive Elimination | thieme-connect.de |

| Platinum (Pt) | Activated Alkyne Complex | 6-exo-dig Cyclization | acs.org |

| Iron (Fe) | Cationic Intermediate | Nucleophilic Attack / Cyclization | researchgate.net |

The reactivity of the malonate portion of this compound is dominated by the acidity of the α-hydrogen (the hydrogen on the carbon atom between the two carbonyl groups). The pKa of the α-hydrogens in diethyl malonate is approximately 12.6, making it readily deprotonated by a suitable base, such as sodium ethoxide libretexts.orglibretexts.org.

The reaction proceeds in distinct steps:

Enolate Formation : A base removes an α-hydrogen, leading to the formation of a resonance-stabilized enolate ion. This enolate is the key nucleophilic species libretexts.orglibretexts.org.

Nucleophilic Attack : The enolate can then participate in various reactions. In the context of cyclization, the enolate of this compound would act as the intramolecular nucleophile, attacking the alkyne group, which is typically activated by a metal catalyst.

The formation of the enol or enolate is a critical step that precedes many reactions of malonic esters nih.govnih.gov. The subsequent proton transfer steps, often involving the regeneration of the catalytic species or protonation of an intermediate, are essential to complete the catalytic cycle researchgate.net.

Selectivity in chemical reactions is a critical concept for controlling reaction outcomes.

Regioselectivity refers to the preference for bond formation at one position over another study.comstudy.com. In the cyclization of this compound, this would determine which carbon of the alkyne is attacked by the malonate nucleophile.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another study.comstudy.com.

In metal-catalyzed enyne cyclizations, both aspects are heavily influenced by the catalyst system. For example, nickel-catalyzed [2+2+2] cycloadditions of 1,6-enynes show excellent stereoselectivity, typically yielding trans products due to the minimization of allylic strain in the transition state thieme-connect.de. Similarly, FeCl₃-catalyzed cyclizations can provide high yields and regioselectivity, affording specific isomers of the final product researchgate.net. The choice of metal, ligands, and reaction conditions are therefore determinant factors in directing the reaction toward a desired regio- and stereoisomer.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms, particularly for characterizing transient species like transition states and intermediates that are difficult to observe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict molecular geometries, and calculate the energetics of reaction pathways. For instance, DFT calculations have been used to determine the relative stabilities of different conformers of substituted diethyl malonate derivatives researchgate.net.

In the context of this compound, DFT could be used to:

Optimize Geometries : Calculate the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Elucidate Mechanisms : By mapping the entire energy profile of a proposed reaction, DFT can support or refute a hypothesized mechanism. For example, DFT calculations were used to elucidate the mechanism of formation for malonate enol ethers derived from the reaction of cyclic ketones with α-diazomalonates acs.org.

| Species | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactant Complex | Initial coordination of enyne to catalyst | 0.0 |

| Transition State 1 (TS1) | Transition state for oxidative cyclization | +18.5 |

| Intermediate | Metallacycle intermediate | -5.2 |

| Transition State 2 (TS2) | Transition state for reductive elimination | +15.3 |

| Product Complex | Final product coordinated to catalyst | -25.0 |

Note: The data in the table is illustrative for a model metal-catalyzed enyne cyclization and does not represent experimentally determined values for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide detailed insights into its conformational landscape, revealing the accessible shapes and structures the molecule can adopt due to the rotation around its single bonds. This conformational flexibility is crucial as it can influence the molecule's physical properties and its interactions with other molecules.

The process of conducting an MD simulation for this compound would typically involve several key steps. First, a force field, which is a set of empirical energy functions and parameters, is selected to describe the intramolecular and intermolecular interactions of the atoms. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. The choice of force field is critical for the accuracy of the simulation.

Once the force field is defined, the system is set up by placing the this compound molecule in a simulation box, which is often filled with a solvent, such as water, to mimic realistic conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, the production phase of the MD simulation is run, during which the trajectories of the atoms are calculated by integrating Newton's equations of motion over a certain period, typically ranging from nanoseconds to microseconds.

The analysis of the resulting trajectories can reveal the preferred conformations of this compound. This is often done by monitoring the dihedral angles of the rotatable bonds and clustering the observed conformations. The relative populations of these conformational states can be estimated from their occurrences during the simulation, providing a measure of their thermodynamic stability. For a molecule like this compound, key dihedral angles to monitor would include those around the C-C bonds of the butynyl chain and the C-C bonds connecting the malonate core to the ethyl and butynyl substituents.

The following interactive data table illustrates a hypothetical outcome of a conformational analysis for this compound, showcasing different conformers and their associated properties that could be derived from an MD simulation.

| Conformer | Dihedral Angle 1 (τ1, degrees) | Dihedral Angle 2 (τ2, degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | -60 (gauche) | 180 (anti) | 0.00 | 45 |

| 2 | 60 (gauche) | 180 (anti) | 0.15 | 35 |

| 3 | 180 (anti) | -60 (gauche) | 1.20 | 10 |

| 4 | 180 (anti) | 60 (gauche) | 1.25 | 8 |

| 5 | -60 (gauche) | -60 (gauche) | 2.50 | 2 |

Prediction of Reactivity Profiles and Selectivity Trends

Computational chemistry offers a suite of methods to predict the reactivity of molecules like this compound. These predictions are based on the electronic structure of the molecule and can provide valuable insights into where and how a reaction is likely to occur.

One of the most common approaches is the use of Density Functional Theory (DFT) to calculate various molecular properties that correlate with reactivity. For this compound, the presence of the electron-withdrawing ester groups makes the alpha-proton (the hydrogen on the carbon between the two carbonyl groups) acidic. The pKa of this proton can be computationally estimated, providing a quantitative measure of its acidity and the ease with which it can be removed by a base to form a carbanion. This carbanion is a key intermediate in many reactions of malonic esters, such as alkylation and Michael additions.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's nucleophilic and electrophilic character, respectively. For this compound, the HOMO is likely to be localized on the enolate form (the carbanion), indicating its nucleophilic nature. The LUMO, on the other hand, would be associated with the carbonyl carbons, suggesting their susceptibility to nucleophilic attack. The terminal alkyne group in the butynyl substituent also presents a unique reactive site, capable of undergoing various addition reactions.

The following interactive data table provides a hypothetical summary of computationally predicted reactivity descriptors for this compound.

| Reactivity Descriptor | Predicted Value | Implication |

|---|---|---|

| Calculated pKa (α-proton) | ~13-14 | Acidic proton, readily forms a nucleophilic carbanion. |

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity of the enolate. |

| LUMO Energy | -0.8 eV | Suggests electrophilic character at carbonyl carbons. |

| Calculated Atomic Charges (Carbonyl C) | +0.45 e | Confirms electrophilicity of carbonyl carbons. |

| Calculated Atomic Charges (α-Carbon) | -0.60 e (in enolate) | Confirms nucleophilicity of the α-carbon in the enolate form. |

Computational Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in modern drug discovery and materials science by enabling the prediction of the activity of new compounds based on their structural features.

For a compound like this compound, a QSAR study would typically involve a series of structurally related analogs. These analogs would be designed to systematically probe the effects of different substituents on a particular biological activity. For example, one could synthesize a library of compounds where the butynyl group is replaced by other alkyl or aryl groups, or where the ethyl esters are modified.

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of the chemical structure and can be categorized into several types:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the experimentally measured biological activity. Various statistical methods can be employed for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and random forests.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. A robust QSAR model should not only have good predictive power but also provide insights into the structural features that are important for the desired activity. For instance, a model might reveal that increased lipophilicity and the presence of a hydrogen bond donor at a specific position are beneficial for activity.

While no specific SAR studies on this compound are publicly available, the general methodology described above would be applicable. The following interactive data table illustrates a hypothetical QSAR dataset for a series of Diethyl 2-(substituted)malonates, which could be used to build a predictive model for a specific biological activity.

| Compound | Substituent (R) | logP | Molecular Weight | Topological Polar Surface Area | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -CH3 | 1.2 | 174.19 | 52.6 | 15.2 |

| 2 | -CH2CH3 | 1.7 | 188.22 | 52.6 | 10.8 |

| 3 | -CH2CH2CH3 | 2.2 | 202.25 | 52.6 | 5.4 |

| 4 | -CH(CH3)2 | 2.1 | 202.25 | 52.6 | 8.1 |

| 5 (Target) | -CH2CH2C≡CH | 1.9 | 212.24 | 52.6 | (Predicted) |

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliary and Reagent-Based Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. In the context of malonate synthesis, chiral auxiliaries can be attached to the malonate moiety to control the stereochemistry of alkylation or other modifications. For instance, sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric transformations, including aldol (B89426) reactions and Michael additions, showcasing their potential for guiding the stereoselective synthesis of complex molecules. scielo.org.mx One approach involves the use of a chiral auxiliary to separate a diastereomeric mixture of thiazolidinethiones, allowing for the isolation of optically pure compounds that can be converted to either enantiomer of a desired product. scielo.org.mx

Another strategy involves the use of chiral phase-transfer catalysts for the enantioselective alkylation of malonate esters. This method has been successfully used to synthesize chiral malonates containing a quaternary carbon center with high chemical yields and excellent enantioselectivities. nih.govfrontiersin.orgresearchgate.net For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst can produce α-methyl-α-alkylmalonates in up to 99% yield and 98% enantiomeric excess (ee). nih.govfrontiersin.orgresearchgate.net

Chiral Ligand-Enabled Asymmetric Catalysis

Asymmetric catalysis utilizing chiral ligands in combination with a metal center is a powerful and atom-economical approach to stereoselective synthesis. The chiral ligand coordinates to the metal, creating a chiral environment that influences the stereochemical outcome of the reaction.

The Conia-ene reaction is an intramolecular cyclization that can be rendered enantioselective through the use of chiral catalysts. wikipedia.org For alkynyl-substituted malonates, this reaction provides access to chiral cyclopentanes. wikipedia.org These reactions can be promoted by the cooperative action of a Lewis acid, a Brønsted base, and a chiral metal complex. nih.govnih.gov For example, a combination of B(C6F5)3, an N-alkylamine, and a BOX-ZnI2 complex can catalyze the enantioselective Conia-ene-type cyclization of ketones with poorly acidic α-C-H bonds, leading to cyclopentenes in up to 99% yield and 99:1 enantiomeric ratio (er). nih.govnih.gov Another effective system combines copper(I) triflate with a bifunctional 9-amino-9-deoxyepicinchona-derived urea (B33335) compound to catalyze the enantioselective Conia-ene cyclization of alkyne-tethered β-ketoesters, affording chiral methylenecyclopentane (B75326) products with high enantiocontrol. acs.org The zinc(II)-catalyzed Conia-ene cyclization of alkynyl-aminomalonates is also a notable method for producing nitrogen heterocycles. researchgate.net

The functionalization of alkynes tethered to malonate esters can be achieved with high stereocontrol using transition metal catalysts. Nickel-catalyzed arylative cyclizations of alkynyl malonate esters with arylboronic acids, using a chiral phosphinooxazoline ligand, can produce highly functionalized chiral cyclopent-2-enones. researchgate.net This methodology is also applicable to the synthesis of 1,6-dihydropyridin-3(2H)-ones. researchgate.net Rhodium(I)-catalyzed arylative cyclization of 2-propargyl-1,3-dicarbonyl compounds with arylboronic acids, employing a chiral diene ligand, provides access to chiral 1-tetralones with a quaternary carbon stereocenter. rsc.org

The direct asymmetric alkylation of malonate esters is a fundamental C-C bond-forming reaction. libretexts.orgfiveable.me The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has been shown to be effective for the enantioselective α-alkylation of malonates. nih.gov For instance, the alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates can be achieved with high yields and enantioselectivities. nih.govfrontiersin.orgresearchgate.net Palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonate nucleophiles is a well-established benchmark reaction for evaluating new chiral ligands. acs.org A variety of chiral ligands, including those based on TADDOL, have been developed to control the deracemization of substrates with malonate nucleophiles, achieving high diastereo- and enantioselectivities. acs.org

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Ref |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonate | α-methyl-α-benzylmalonate | up to 99 | up to 98 | nih.govfrontiersin.orgresearchgate.net |

| Pd / TADDOL-derived phosphoramidite | cis-2-oxabicyclo[2.2.0]hex-5-en-3-one | Alkylated lactone | - | up to 96 | acs.org |

The asymmetric Michael addition of malonate nucleophiles to various acceptors is a powerful tool for creating chiral 1,5-dicarbonyl compounds and other valuable building blocks. nih.govnih.gov A variety of catalytic systems have been developed to achieve high enantioselectivity in these reactions.

Organocatalysis: Chiral tertiary amines, such as isothioureas and cinchona alkaloids, can catalyze the enantioselective Michael addition of malonates to α,β-unsaturated esters and nitro olefins. nih.govrsc.org For example, the isothiourea HyperBTM has been used to catalyze the addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters with excellent enantioselectivity (up to >99:1 er). nih.gov

Metal Catalysis: Heterobimetallic complexes, such as a Ga-Na-BINOL complex, have been shown to be highly effective catalysts for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, affording the product in 90% yield and 99% ee on a large scale. researchgate.net Nickel-sparteine complexes have also been used to catalyze the enantioselective Michael addition of diethyl malonate to chalcones, yielding the corresponding adducts in good yields (80-91%). longdom.org High-pressure conditions can also be employed to facilitate the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides catalyzed by a tertiary amino-thiourea. nih.gov

| Catalyst | Acceptor | Nucleophile | Yield (%) | ee (%) / er | Ref |

| Isothiourea HyperBTM | α,β-Unsaturated p-nitrophenyl ester | Malonate | - | >99:1 er | nih.gov |

| Ga-Na-BINOL complex | 2-Cyclopenten-1-one | Dimethyl malonate | 90 | 99% ee | researchgate.net |

| Nickel-Sparteine complex | Substituted chalcone | Diethyl malonate | 80-91 | - | longdom.org |

| Tertiary amino-thiourea (high pressure) | β-Arylethenesulfonyl fluoride | Dialkyl malonate | up to 96 | up to 92% ee | nih.gov |

Allenes derived from malonates are versatile intermediates in asymmetric cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic structures. nih.gov These reactions often utilize transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome.

Rhodium-catalyzed intramolecular [2+2] cycloadditions of malonate-derived bis(allenes) can lead to the formation of cyclobutane (B1203170) rings. rsc.org Furthermore, enantioselective Rh-catalyzed intramolecular Type II cyclizations between cyclobutanones and alkynes tethered by a malonate linker provide access to chiral [3.3.1] bridged bicyclic scaffolds. nih.gov Phosphine-catalyzed asymmetric [3+2] cycloadditions of allenoates with various partners are also well-established. nih.gov For instance, the reaction of allenoates with azomethine ylides catalyzed by a Ag(I)-Fesulphos complex can afford highly substituted 3-silylproline derivatives with high diastereo- and enantioselectivities. researchgate.net Additionally, phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates can proceed in good yield and enantiomeric excess. nih.govpnas.org

Design and Synthesis of Novel Chiral Catalytic Systems

The enantioselective synthesis of Diethyl 2-(but-3-yn-1-yl)malonate presents a significant challenge in asymmetric catalysis, requiring the development of sophisticated chiral catalytic systems capable of differentiating between the prochiral faces of the malonate nucleophile during the crucial C-C bond-forming step. Research in this specific area is not extensively documented in publicly available literature; however, the principles guiding the design and synthesis of novel chiral catalysts for analogous asymmetric alkylations of malonates provide a strong foundation for developing effective strategies. These strategies primarily revolve around two major approaches: phase-transfer catalysis and transition metal catalysis.

The design of effective chiral catalysts for the asymmetric alkylation of diethyl malonate with electrophiles like 4-halobut-1-yne hinges on creating a well-defined chiral environment around the reactive species. This environment dictates the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer over the other.

Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of acidic compounds like diethyl malonate. The catalysts are typically chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts that facilitate the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the reaction with the electrophile occurs.

The design of novel chiral phase-transfer catalysts often incorporates the following features:

A Rigid Chiral Scaffold: Cinchona alkaloids and binaphthyl derivatives are common backbones due to their conformational rigidity and readily available enantiopure forms. This rigidity is crucial for creating a well-defined and predictable chiral pocket.

Steric Shielding: Bulky substituents are strategically placed on the catalyst to shield one face of the enolate-catalyst ion pair, thereby directing the electrophile to the less hindered face.

Non-covalent Interactions: The introduction of functional groups capable of hydrogen bonding or other non-covalent interactions with the enolate can further enhance enantioselectivity by locking the substrate into a specific orientation.

For the synthesis of chiral this compound, a potential design could involve a binaphthyl-derived quaternary ammonium salt. The synthesis of such a catalyst would typically start from enantiomerically pure BINOL (1,1'-bi-2-naphthol), which is then functionalized to introduce the quaternary ammonium moiety.

A study on the asymmetric α-alkylation of a different malonate, 2,2-diphenylethyl tert-butyl α-methylmalonate, with propargyl bromide using a binaphthyl-modified chiral quaternary ammonium salt demonstrated the potential of this approach for creating chiral centers adjacent to an alkyne. frontiersin.org Although the enantiomeric excess for the propargylic halide was modest (66% ee) compared to other halides, it highlights the feasibility of using chiral PTC for this type of transformation. frontiersin.org Further optimization of the catalyst structure, such as modifying the substituents on the binaphthyl core or the ammonium nitrogen, could lead to improved stereocontrol.

Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, offers another powerful avenue for the asymmetric alkylation of malonates. These systems typically involve a central palladium atom coordinated to a chiral ligand. The catalytic cycle proceeds through the formation of a chiral palladium-enolate complex, which then reacts with the electrophile.

The design of novel chiral ligands is paramount for achieving high enantioselectivity. Key design principles include:

C₂-Symmetry: Many successful chiral ligands possess C₂-symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.

Bite Angle and Flexibility: The geometry of the ligand, particularly the bite angle in bidentate ligands, influences the coordination geometry around the metal center and, consequently, the stereochemical outcome of the reaction.

Electronic Effects: The electronic properties of the ligand can be tuned to modulate the reactivity and selectivity of the catalyst.

While direct examples for the but-3-yn-1-ylation of diethyl malonate are scarce, extensive research on palladium-catalyzed asymmetric allylic alkylation (AAA) of malonates provides valuable insights. acs.org Chiral phosphine (B1218219), phosphoramidite, and oxazoline-based ligands have been extensively developed for this purpose. acs.org

For the specific challenge of alkylating with a butynyl group, a nickel-catalyzed approach could also be considered. A recent study demonstrated a nickel/Lewis acid-catalyzed enantioselective propargylic alkylation of malonate derivatives. d-nb.info This system utilized a chiral bis(oxazoline) ligand in combination with a Lewis acid co-catalyst to achieve high yields and enantioselectivities for the formation of C(sp³)–C(sp³) bonds adjacent to an internal alkyne. d-nb.info This cooperative catalysis approach, where the Lewis acid enhances the nucleophilicity of the malonate, could be a promising strategy for the synthesis of chiral this compound. d-nb.info

The synthesis of a suitable chiral ligand, for instance, a derivative of the Trost ligand or a custom-designed phosphoramidite, would be the initial step. This would be followed by the in-situ generation of the active palladium or nickel catalyst and subsequent optimization of reaction conditions such as solvent, temperature, and the nature of the base.

Table of Research Findings for Analogous Asymmetric Alkylations

| Catalyst System | Substrate | Electrophile | Yield (%) | ee (%) | Reference |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Propargyl bromide | 70 | 66 | frontiersin.org |

| Pd₂(dba)₃ / Chiral Ligand | Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate (B1210297) | High | Up to 99 | acs.org |

| Ni(ClO₄)₂ / (R,R)-iPr-BOX / Sc(OTf)₃ | Dialkyl malonate | Propargylic carbonate | 76 | 95 | d-nb.info |

Note: The data presented is for analogous reactions and not for the direct synthesis of this compound.

Applications of Diethyl 2 but 3 Yn 1 Yl Malonate in Complex Molecule Synthesis

Strategic Building Block for Natural Product Scaffolds

The unique structure of diethyl 2-(but-3-yn-1-yl)malonate, with its terminal alkyne providing a handle for cyclization and carbon-carbon bond formation, makes it an important precursor for constructing the core ring systems of various natural products.

The butynyl chain of the malonate is perfectly suited for intramolecular cyclization reactions to form five-membered rings, which are common motifs in natural products.

Palladium-Catalyzed Cyclization: A significant application is in palladium-catalyzed intramolecular carboalkynylation reactions. This method allows for the construction of functionalized cyclopentane (B165970) rings by forming a new carbon-carbon bond. The reaction combines ring formation with the introduction of a versatile triple bond, which can be further functionalized. For instance, related substituted malonates undergo cyclization to yield cyclopentane derivatives in high yields. core.ac.uk On a preparative scale, a similar cyclopentane was obtained in 85% yield. core.ac.uk

Aldol (B89426) Condensation for Cyclopentenes: Diethyl malonate precursors are instrumental in the synthesis of cyclopentene (B43876) rings via aldol condensations. In the total synthesis of (±)-vibralactone, a potent inhibitor of pancreatic lipase, a malonate-derived intermediate is used to construct the central cyclopentene ring of the molecule. soton.ac.uk This demonstrates the utility of such building blocks in creating complex, fused bicyclic systems present in bioactive natural products. soton.ac.uk

| Starting Material Type | Reaction Type | Product Ring System | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate Substrate | Palladium-Catalyzed Carboalkynylation | Cyclopentane | [Pd(allyl)(cod)]BF4, DPE-Phos, NaOtBu | 85% | core.ac.uk |

| Malonate Precursor | Aldol Condensation | Cyclopentene | Titanium-induced acetal (B89532) addition, allylation | 16% (overall) | soton.ac.uk |

The functional groups within this compound can be manipulated to synthesize various nitrogen-containing heterocyclic compounds, such as pyrrolidines.

Synthesis of Pyrrolidine (B122466) Derivatives: The malonate and alkyne groups can serve as electrophilic and nucleophilic centers or be transformed to participate in cyclization reactions. For example, related malonate adducts have been used in the preparation of novel styrylpyrrolidines. researchgate.net Furthermore, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates showcases the transformation of similar linear precursors into complex pyrrolidine structures. mdpi.com

Formation of Other Heterocycles: The versatility of the malonate group as a precursor is not limited to pyrrolidines. Malonic ester derivatives are widely used as intermediates in the synthesis of a variety of biologically active heterocyclic compounds, including pyrazoles and pyrimidines. mdpi.commdpi.com For instance, related dimethyl malonate derivatives containing an alkyne have been used to create pyran ring systems through copper-catalyzed cascade reactions. ipb.pt

This malonate derivative is a key starting material for synthesizing analogues of complex natural products, enabling further study of their biological activity.

Vibralactone (B1257129) Synthesis: A notable example is its application in the total synthesis of (±)-vibralactone. soton.ac.uk Vibralactone is recognized for its unique fused bicyclic β-lactone structure and its potential as an anti-obesity therapeutic due to its potent inhibition of pancreatic lipase. soton.ac.uk The synthesis utilizes a malonate precursor to access highly functionalized intermediates, which are then elaborated to form the cyclopentene ring of the vibralactone scaffold. soton.ac.uk

Intermediates in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the production of fine chemicals for the pharmaceutical and agrochemical sectors. beilstein-journals.org Its functional groups allow for its conversion into a variety of important synthons.

A classic and powerful application of malonic esters is the malonic ester synthesis, which allows for the preparation of mono- and disubstituted acetic acids. uobabylon.edu.iq